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4-Amino-L-Phenylalanine - 2410-24-4

4-Amino-L-Phenylalanine

Catalog Number: EVT-430957
CAS Number: 2410-24-4
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-amino-L-phenylalanine is the L-enantiomer of 4-aminophenylalanine. It is an enantiomer of a 4-amino-D-phenylalanine. It is a tautomer of a 4-amino-L-phenylalanine zwitterion.
p-Aminophenylalanine is a natural product found in Vigna vexillata, Vigna angivensis, and other organisms with data available.
Biosynthetic Pathways and Metabolic Engineering

Microbial Production via N-Carboxyanhydride Polymerization Mechanisms

Microbial production of 4-amino-L-phenylalanine (4APhe) leverages N-carboxyanhydride (NCA) polymerization as a key downstream processing step. This non-proteinogenic amino acid is biosynthesized in engineered Escherichia coli strains through heterologous pathways derived from Streptomyces venezuelae and Pseudomonas fluorescens. The core mechanism involves converting chorismate (from the shikimate pathway) to 4-aminophenylpyruvate via three enzymatic steps: 4-amino-4-deoxychorismate synthase (PapA), mutase (PapB), and dehydrogenase (PapC). P. fluorescens-derived papABC genes are particularly efficient, enabling 4APhe titers of 7.4 g/L from glucose in fed-batch cultures [9]. The resulting 4APhe is then activated to its NCA derivative for polymerization, forming high-performance biopolymers like polyimides. These polymers exhibit exceptional thermostability (>300°C glass transition temperature), making them suitable for industrial applications requiring robustness [9].

Table 1: Microbial Production Systems for 4APhe

Host StrainGenetic ModificationsCarbon SourceTiter (g/L)Yield (g/g)
E. coli W3110 (LJ110)pabAB (C. glutamicum), papBC (S. venezuelae)Glycerol0.0430.009
E. coli tyrR-deficient+ glpX, tktA, aroFBL overexpressionGlycerol (fed-batch)16.70.16 [1] [2]
E. coli NST37ΔpheLApapABC (P. fluorescens), ldh deletionGlucose7.40.20 [9]

Enzymatic Modification of L-Phenylalanine Precursors in Shikimate Pathway Optimization

Optimizing the shikimate pathway is critical for enhancing 4APhe flux. Key enzymes include:

  • Shikimate Kinase (AroL/AroK): Catalyzes shikimate phosphorylation. AroL overexpression increases carbon flux toward chorismate by 2.1-fold due to reduced transcriptional repression by TyrR [10].
  • 5-Enolpyruvoylshikimate-3-phosphate (EPSP) Synthase (AroA): Rate-limiting enzyme converting shikimate-3-phosphate to EPSP. Doubling AroA concentration in vitro raises phenylalanine yield 3.0-fold by alleviating PEP competition [10].
  • Chorismate Synthase (AroC): Requires flavin adenine dinucleotide (FAD) reduction for activity under aerobic conditions. In vitro reactivation uses NADH-dependent diaphorase systems [10].

Metabolomic analyses reveal that disrupting byproduct pathways (e.g., lactate dehydrogenase ldh) increases pentose phosphate and shikimate pathway flux by 35%, redirecting erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP) toward 4APhe [9].

Table 2: Key Shikimate Pathway Enzymes and Kinetic Impact

EnzymeReaction CatalyzedFold-Flux IncreaseRegulatory Mechanism
AroL (Shikimate kinase)Shikimate + ATP → Shikimate-3-phosphate2.1×TyrR repression relief
AroA (EPSP synthase)Shikimate-3-phosphate + PEP → EPSP3.0×PEP availability
PapABC cascadeChorismate → 4-Aminophenylpyruvate4.5×*Heterologous expression efficiency

Compared to basal *E. coli activity [10].

Genetic Engineering Strategies for Enhanced Yield in Recombinant Systems

Pathway Grafting and Gene Overexpression

Metabolic grafting combines genes from diverse species to create efficient 4APhe pathways:

  • The pabAB gene from Corynebacterium glutamicum (encoding 4-amino-4-deoxychorismate synthase) and papBC from S. venezuelae (mutase/dehydrogenase) were co-expressed in E. coli, yielding 43 mg/L 4APhe from glycerol [1] [2].
  • Additional chromosomal copies of tktA (transketolase) and glpX (fructose-1,6-bisphosphatase) increased erythrose-4-phosphate (E4P) supply, boosting titers to 5.47 g/L in shake flasks [2].

Regulatory Manipulation

Deleting the transcriptional regulator gene tyrR derepressed aromatic amino acid biosynthesis genes (aroF, aroL, tyrB), increasing carbon flux toward chorismate by 40% [4] [5]. Combining this with plasmid-borne aroFBL (encoding deregulated DAHP synthase, EPSP synthase, and chorismate synthase) in fed-batch fermenters achieved 16.7 g/L 4APhe—the highest reported titer [1] [2].

Byproduct Pathway Elimination

Knocking out ldh (lactate dehydrogenase) and ackA-pta (acetate kinase/phosphate acetyltransferase) reduced lactate/acetate accumulation, improving 4APhe yield from glucose by 3.3-fold in E. coli HKE6027 [9].

Table 3: Genetic Engineering Impacts on 4APhe Production

Engineering StrategyHost StrainTiter IncreaseKey Genetic Changes
Precursor supply enhancementE. coli LJ110127×glpX, tktA amplification; aroFBL overexpression [2]
Transcriptional derepressionE. coli tyrR-deficient2.8×tyrR deletion; aroGᶠᵇʳ, aroKᶠᵇʳ expression [4] [5]
Byproduct reductionE. coli HKE60273.3×ldh, ackA-pta deletion [9]

Properties

CAS Number

2410-24-4

Product Name

4-Amino-L-Phenylalanine

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propanoic acid

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1

InChI Key

CMUHFUGDYMFHEI-QMMMGPOBSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N

Synonyms

4-aminophenylalanine
4-aminophenylalanine, (D)-isomer, 14C and 15N-labeled
4-aminophenylalanine, (DL)-isomer
4-aminophenylalanine, (L)-isomer
4-aminophenylalanine, (L)-isomer, 14C and 15N-labeled
p-aminophenylalanine
para-aminophenylalanine

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N

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